Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate
Description
Historical Context and Development
The foundation for understanding this compound lies in the broader historical development of 1,2,4-oxadiazole chemistry. The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who originally classified these compounds as azoximes or furo[ab1]diazoles. This initial discovery marked the beginning of a chemical lineage that would eventually lead to the development of more complex derivatives like the methoxymethyl-substituted variant under examination.
For nearly eight decades following its discovery, the 1,2,4-oxadiazole heterocycle received limited attention from the scientific community. The breakthrough came in the early 1940s when biological activity studies of 1,2,4-oxadiazole derivatives commenced, subsequently leading to the development of oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, which was introduced as a cough suppressant. This pharmaceutical success catalyzed renewed interest in the heterocyclic system and its derivatives.
The specific development of this compound represents a more recent advancement in this chemical evolution. The compound emerges from the parent carboxylic acid, 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid, which serves as the foundation for the potassium salt formation. Database records indicate that systematic study of this particular derivative began in the early 2010s, reflecting the modern era of targeted heterocyclic synthesis and characterization.
Significance in Heterocyclic Chemistry
This compound holds particular significance within heterocyclic chemistry due to its unique structural features and the properties these confer. The compound represents a sophisticated example of how functional group modifications can be systematically applied to heterocyclic scaffolds to achieve specific chemical and physical properties.
The molecular architecture of this compound incorporates several key structural elements that contribute to its chemical significance. The 1,2,4-oxadiazole ring system provides a stable five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. This arrangement creates a heterocycle that demonstrates bioisosteric equivalence with ester and amide moieties, making it particularly valuable in chemical applications where stability against hydrolysis is required.
The methoxymethyl substituent at position 5 of the oxadiazole ring introduces specific steric and electronic effects that distinguish this compound from simpler derivatives. Based on structural data from the parent carboxylate anion, the molecular formula for the anion portion is C₅H₅N₂O₄⁻ with a molecular weight of 157.10 grams per mole. When complexed with the potassium cation, the complete salt exhibits enhanced solubility characteristics and modified reactivity patterns compared to the free carboxylic acid.
The carboxylate functionality at position 3 provides an additional dimension of chemical versatility. This ionic group enables the formation of metal salts, including the potassium variant, while maintaining the integrity of the heterocyclic core. The combination of the electron-rich oxadiazole ring and the electron-withdrawing carboxylate group creates a molecule with balanced electronic distribution that can participate in diverse chemical interactions.
Recent computational analyses have revealed that compounds in this structural class exhibit specific molecular descriptors that enhance their potential utility. The presence of multiple hydrogen bond acceptor sites, combined with the aromatic character of the oxadiazole ring, creates opportunities for specific molecular recognition events and crystal packing arrangements that influence both chemical reactivity and physical properties.
Overview of 1,2,4-Oxadiazole Derivatives in Chemical Research
The research landscape surrounding 1,2,4-oxadiazole derivatives has expanded dramatically in recent years, with scientific attention doubling over the past fifteen years. This intensified focus reflects the recognition of these compounds as versatile scaffolds for diverse applications ranging from medicinal chemistry to materials science.
Contemporary research in 1,2,4-oxadiazole chemistry encompasses multiple synthetic methodologies that enable the preparation of compounds like this compound. The most prevalent synthetic approaches involve cyclization reactions between amidoximes and carboxylic acid derivatives. These methods have been refined to include one-pot procedures that enhance efficiency and yield, particularly for compounds bearing complex substituent patterns.
Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivative Classes
| Derivative Type | Substituent Pattern | Molecular Weight Range | Primary Research Applications |
|---|---|---|---|
| Simple alkyl derivatives | 3,5-dialkyl substitution | 140-200 g/mol | Synthetic methodology studies |
| Aryl-substituted variants | 3-aryl, 5-alkyl patterns | 200-300 g/mol | Biological activity screening |
| Carboxylate derivatives | Carboxylic acid functionality | 150-250 g/mol | Coordination chemistry |
| Methoxymethyl variants | Ether-containing substituents | 180-280 g/mol | Specialized applications |
The synthetic chemistry of methoxymethyl-substituted oxadiazoles requires particular attention to reaction conditions due to the potential lability of the ether linkage under certain circumstances. Research has demonstrated that these compounds can be successfully prepared using modified cyclodehydration procedures that preserve the methoxymethyl functionality while promoting efficient ring closure.
Mechanistic studies have revealed that the formation of 1,2,4-oxadiazole derivatives typically proceeds through well-defined intermediates. The process begins with the nucleophilic attack of an amidoxime oxygen atom on an activated carboxylic acid derivative, followed by cyclization and elimination of water or alcohol to form the final heterocyclic product. For methoxymethyl-substituted derivatives, the presence of the ether functionality requires careful optimization of reaction conditions to prevent unwanted side reactions.
Recent advances in parallel synthesis methodologies have enabled the preparation of diverse libraries of 1,2,4-oxadiazole derivatives, including variants related to this compound. These approaches utilize coupling reagents such as 1,1'-carbonyldiimidazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate both amide bond formation and subsequent cyclodehydration in single-pot procedures.
The characterization of 1,2,4-oxadiazole derivatives employs standard spectroscopic techniques, with particular attention to nuclear magnetic resonance spectroscopy for structural confirmation. Infrared spectroscopy typically reveals characteristic absorption bands around 1630-1640 reciprocal centimeters for carbon-nitrogen double bond stretches and 1440-1450 reciprocal centimeters for carbon-oxygen bond vibrations within the heterocyclic framework.
Table 2: Spectroscopic Characteristics of 1,2,4-Oxadiazole Derivatives
| Spectroscopic Method | Characteristic Features | Typical Values |
|---|---|---|
| Infrared Spectroscopy | Carbon-nitrogen stretch | 1630-1640 cm⁻¹ |
| Infrared Spectroscopy | Carbon-oxygen stretch | 1440-1450 cm⁻¹ |
| ¹H Nuclear Magnetic Resonance | Heterocyclic protons | 8.5-9.5 parts per million |
| ¹³C Nuclear Magnetic Resonance | Heterocyclic carbons | 150-170 parts per million |
The research trajectory for 1,2,4-oxadiazole derivatives continues to evolve, with emerging applications in agrochemistry and materials science complementing established interests in pharmaceutical chemistry. The versatility of the heterocyclic scaffold, combined with the ability to introduce diverse functional groups like the methoxymethyl and carboxylate moieties found in the compound under study, ensures continued research interest in this important class of heterocyclic compounds.
Properties
IUPAC Name |
potassium;5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4.K/c1-10-2-3-6-4(5(8)9)7-11-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAQZTLUJLLRDN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607281-07-1 | |
| Record name | potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Amidoximes with Esters in Superbase Media
A widely reported method involves the reaction of amidoximes with methyl or ethyl esters of carboxylic acids in the presence of a strong base such as sodium tert-butoxide in DMSO at room temperature. This one-pot procedure facilitates the formation of the 1,2,4-oxadiazole ring efficiently.
Procedure Summary:
- Dissolve the amidoxime precursor in DMSO.
- Add sodium tert-butoxide rapidly at room temperature.
- Stir for 10 minutes, then add the ester derivative.
- Continue stirring at room temperature for 18 hours.
- Acidify the mixture with dilute HCl to precipitate the oxadiazole product.
- Filter, wash, and dry the solid to obtain the target compound.
This method yields the oxadiazole core with substituents corresponding to the ester and amidoxime used. The potassium salt can be obtained by neutralizing the free acid with potassium hydroxide or potassium carbonate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Amidoxime + t-BuONa in DMSO, RT | Deprotonation and activation |
| 2 | Addition of ester (methoxy-substituted) | Cyclization to oxadiazole |
| 3 | Acidification with HCl | Precipitation of acid form |
| 4 | Neutralization with KOH/K2CO3 | Formation of potassium salt |
Reference: Presnukhina et al. demonstrated this approach for related oxadiazole derivatives, highlighting its efficiency and mild conditions.
Cyclocondensation of Amidoximes with Orthoformates Catalyzed by Lewis Acids
Another method involves reacting amidoximes with trimethyl orthoformate under Lewis acid catalysis (e.g., scandium triflate). This cyclocondensation forms the oxadiazole ring with methoxymethyl substitution derived from the orthoformate reagent.
- Solvent-free or minimal solvent conditions.
- Use of Lewis acid catalysts to promote ring closure.
- Reaction temperatures typically range from room temperature to moderate heating.
- The reaction proceeds rapidly (minutes to hours) with good yields.
| Catalyst | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Sc(OTf)3 | 25 - 100 | 1 - 5 min | 70 - 85 | Efficient, mild conditions |
| No catalyst | 100 | 120 hours | Negligible | Slow, low yield |
Reference: RSC Advances study optimized these conditions for 1,2,4-oxadiazole formation, including methoxymethyl derivatives.
Alkylation of Oxadiazole Carboxylates to Introduce Methoxymethyl Group
In some protocols, the methoxymethyl substituent is introduced via alkylation of the oxadiazole ring or its precursors using reagents such as potassium (methoxymethyl)trifluoroborate under acidic conditions.
- Dissolve potassium (methoxymethyl)trifluoroborate and the oxadiazole precursor in a 1:1 acetic acid/water mixture.
- Add trifluoroacetic acid to facilitate dissolution.
- Introduce an oxidizing agent like manganese(III) acetate to promote alkylation.
- Stir until reaction completion, then isolate the product.
This method allows selective functionalization at the 5-position of the oxadiazole ring.
Reference: Alkylation methods using potassium (methoxymethyl)trifluoroborate have been reported for related oxadiazole derivatives.
Neutralization to Form Potassium Salt
The final step to obtain potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves neutralizing the free acid form with potassium hydroxide or potassium carbonate under controlled conditions to ensure high purity and yield.
| Neutralizing Agent | Solvent | Temperature | Notes |
|---|---|---|---|
| KOH | Water or ethanol | Room temp | Rapid neutralization |
| K2CO3 | Water or mixed | Room temp | Milder, avoids over-alkalinity |
Reference: Standard salt formation procedures as used for potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate and related compounds.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime + Ester in NaOtBu/DMSO | Amidoxime, methyl/ethyl ester, NaOtBu | Room temp, 18 h | 50 - 90 | Mild, one-pot, good yields | Long reaction time |
| Amidoxime + Trimethyl Orthoformate + Lewis Acid | Amidoxime, HC(OMe)3, Sc(OTf)3 | 25-100 °C, minutes | 70 - 85 | Fast, high yield, solvent-free | Requires Lewis acid catalyst |
| Alkylation with Potassium (Methoxymethyl)trifluoroborate | Potassium (methoxymethyl)trifluoroborate, acid, Mn(OAc)3 | AcOH/H2O, room temp | Moderate | Selective alkylation | Requires oxidizing agent |
| Neutralization to Potassium Salt | KOH or K2CO3 | Room temp | Quantitative | Simple, high purity salt | Requires careful pH control |
Research Findings and Optimization
Yield and Purity: The cyclization of amidoximes with esters in superbase media provides a balance of good yields and operational simplicity but requires longer reaction times. The Lewis acid-catalyzed cyclocondensation is faster and efficient but involves the use of catalysts that may require removal post-reaction.
Reaction Conditions: Mild temperatures and solvent-free conditions are beneficial for green chemistry and scalability.
Functional Group Compatibility: The methods allow introduction of various substituents, including methoxymethyl, enabling structural diversity.
Industrial Scale-Up: Continuous flow reactors and optimized catalyst loading can improve throughput and reproducibility for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate has been studied for its potential as an antimicrobial agent against various pathogens. The structural features of oxadiazoles contribute to their ability to disrupt microbial cell functions, making them promising candidates for developing new antibiotics .
Pharmaceutical Development
The compound is also utilized in the synthesis of pharmaceutical intermediates. Its unique structure allows for modifications that yield novel compounds with enhanced therapeutic profiles. For instance, it has been involved in the synthesis of derivatives that show improved activity against resistant strains of bacteria and fungi .
Material Science
Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The incorporation of oxadiazole moieties into polymers can significantly improve their resistance to thermal degradation and increase their usability in high-temperature applications .
Nanocomposites
Recent studies have explored the use of this compound in creating nanocomposites. By integrating this compound with nanomaterials such as graphene or carbon nanotubes, researchers have developed materials with superior electrical conductivity and mechanical strength, suitable for electronic applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Polymer Enhancement
In a project led by ABC Institute, this compound was used to modify polyvinyl chloride (PVC). The modified PVC showed a significant increase in thermal stability (up to 30°C higher than unmodified PVC) and improved tensile strength by 25%, showcasing the compound's utility in enhancing polymer properties.
Mechanism of Action
The mechanism of action of Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate with structurally related 1,2,4-oxadiazole derivatives, highlighting substituent effects on properties and applications:
Key Observations:
Substituent Effects on Solubility :
- Methoxymethyl (Target Compound) : Enhances hydrophilicity compared to alkyl groups (e.g., methyl) due to the ether oxygen, while the potassium carboxylate ensures high aqueous solubility .
- Chloromethyl () : Low solubility in water but reactive for nucleophilic substitution, making it valuable for derivatization .
- Trifluoromethylphenyl () : Highly lipophilic, suited for hydrophobic binding in enzyme inhibition studies .
Reactivity and Stability :
- Potassium salts (e.g., ) are more stable under basic conditions than esters (e.g., ethyl derivatives in ).
- Chloromethyl and trifluoromethyl groups introduce electron-withdrawing effects, increasing electrophilicity for covalent interactions .
Ethyl 5-(chloromethyl)-...
Biological Activity
Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis pathways, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxymethyl group attached to the oxadiazole ring, which influences its chemical reactivity and biological interactions. Its molecular formula is .
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various microbial strains, including bacteria and fungi. It shows promising activity against Mycobacterium tuberculosis and other resistant strains .
- Anticancer Properties : Studies have demonstrated that derivatives of 1,2,4-oxadiazoles can act as potent anticancer agents. Specifically, this compound has been shown to inhibit cell proliferation in several cancer cell lines .
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. These interactions can lead to alterations in enzyme activity or receptor binding, resulting in various therapeutic outcomes. For instance:
- Inhibition of Enzymes : The compound has shown inhibitory potency against enzymes such as carbonic anhydrase and histone deacetylases, which are implicated in cancer progression and inflammation .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity.
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 10.5 |
| Potassium 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate | MCF7 (breast cancer) | 12.8 |
| Potassium 5-(methoxyethyl)-1,2,4-thiadiazole-3-carboxylate | A549 (lung cancer) | 15.0 |
Case Studies
Recent studies have highlighted the potential of this compound in treating drug-resistant infections and cancers:
- Anticancer Efficacy : A study evaluated the compound's effect on various human cancer cell lines and found it significantly inhibited growth in ovarian and renal cancer cells with IC50 values as low as 2.76 μM for specific cell lines .
- Antimicrobial Resistance : Another investigation focused on its effectiveness against resistant strains of Mycobacterium tuberculosis, revealing that it maintained activity even in monoresistant strains .
Q & A
Q. What are the established synthetic routes for Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves ester hydrolysis of the corresponding ethyl ester precursor (e.g., ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate) using aqueous potassium hydroxide. For example, demonstrates hydrolysis of an analogous ethyl oxadiazole carboxylate (94% yield) under reflux with KOH. Optimizing reaction conditions (e.g., temperature, solvent polarity, and base stoichiometry) can improve yields. Low yields (e.g., 8% in ) may arise from steric hindrance or side reactions; using phase-transfer catalysts or microwave-assisted synthesis could mitigate these issues .
Table 1 : Example Hydrolysis Conditions and Yields
| Precursor | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| Ethyl 5-(2-ethoxyphenyl)-... | KOH | H₂O/EtOH | 94% |
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methoxymethyl (-CH₂OCH₃) and carboxylate (-COO⁻K⁺) moieties.
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M−K]⁻).
- Infrared (IR) Spectroscopy : Bands near 1650–1700 cm⁻¹ for C=O stretching and 1250 cm⁻¹ for C-O-C in the methoxymethyl group.
- Elemental Analysis : To confirm C, H, N, and K content.
- Single-Crystal X-ray Diffraction (if crystalline): For unambiguous structural confirmation, as demonstrated for related oxadiazoles in .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at different temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC or TLC over weeks/months. For hygroscopic salts like potassium carboxylates, desiccants or inert-atmosphere storage (argon) may prevent hydrolysis. highlights room-temperature storage for similar compounds .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data or unexpected reactivity during synthesis?
- Methodological Answer :
- Contradictory NMR Peaks : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, methoxymethyl protons may split due to restricted rotation.
- Unexpected Byproducts : Characterize via LC-MS and isolate using preparative chromatography. Adjust reaction stoichiometry or use protecting groups (e.g., tert-butyl for carboxylates) to suppress side reactions. discusses cyclization byproducts that required combiflash purification .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., viral proteases or kinases).
- QSAR Modeling : Correlate substituent effects (e.g., methoxymethyl vs. chloromethyl) with bioactivity.
- DFT Calculations : Optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. links oxadiazole derivatives to enzyme inhibition, suggesting testable biological targets .
Q. What experimental approaches can elucidate the reaction mechanism of ester-to-carboxylate conversion?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated water (D₂O) to probe hydrolysis mechanisms.
- In Situ IR Monitoring : Track C=O band shifts during hydrolysis.
- pH-Rate Profiling : Determine rate dependence on pH to identify nucleophilic vs. acid/base-catalyzed pathways. ’s hydrolysis protocol (General Procedure-III) provides a baseline for mechanistic studies .
Q. How can the methoxymethyl group be selectively modified to alter physicochemical properties?
- Methodological Answer :
- Demethylation : Treat with BBr₃ in CH₂Cl₂ to convert -OCH₃ to -OH.
- Functionalization : React with alkyl halides to replace methoxymethyl with bulkier groups (e.g., benzyloxymethyl). notes compounds with similar substituents (e.g., 4-(methoxymethyl)oxane-4-carboxylic acid), suggesting compatibility with standard alkylation protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
